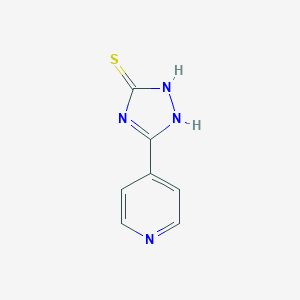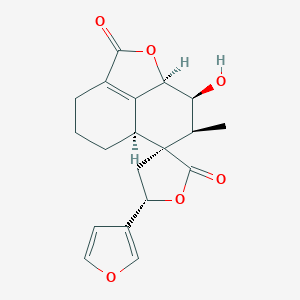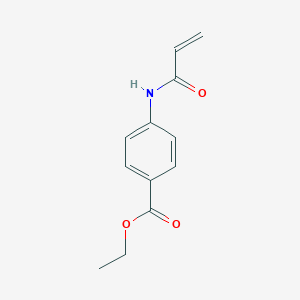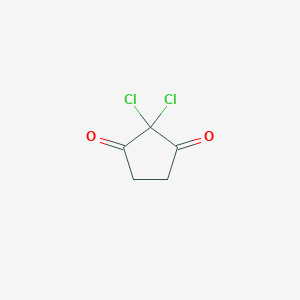
1,3-Cyclopentanedione, 2,2-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclopentanedione, 2,2-dichloro- is a compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is also known as acetylacetone, and it is widely used in various applications such as organic synthesis, pharmaceuticals, and industrial processes. In
Wissenschaftliche Forschungsanwendungen
1,3-Cyclopentanedione, 2,2-dichloro- has various scientific research applications. It is widely used in the synthesis of organic compounds, particularly in the preparation of chelating agents and metal complexes. It is also used in the preparation of pharmaceuticals, such as anticoagulants, antibacterials, and antifungal agents. Additionally, it is used as a reagent in various industrial processes, such as the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 1,3-Cyclopentanedione, 2,2-dichloro- is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. This property makes it useful in various applications, such as the removal of heavy metals from wastewater.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1,3-Cyclopentanedione, 2,2-dichloro-. However, studies have shown that it has low toxicity levels, and it is not considered to be a significant health hazard.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-Cyclopentanedione, 2,2-dichloro- in lab experiments is its ability to form stable complexes with metal ions. This property makes it useful in various analytical techniques, such as chromatography and spectrophotometry. However, it is important to note that the reactivity of this compound can be affected by pH and temperature, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 1,3-Cyclopentanedione, 2,2-dichloro-. One potential area of research is the development of new pharmaceuticals based on this compound. Additionally, further studies could be conducted to explore its potential applications in the field of environmental remediation, particularly in the removal of heavy metals from contaminated soil and water. Further research could also be conducted to explore the potential use of this compound in the production of new materials, such as polymers and resins.
Conclusion
In conclusion, 1,3-Cyclopentanedione, 2,2-dichloro- is a compound with unique properties that make it useful in various scientific research applications. Its ability to form stable complexes with metal ions makes it useful in the synthesis of organic compounds and pharmaceuticals, as well as in various industrial processes. While there is limited information available on its biochemical and physiological effects, it is considered to be a low toxicity compound. Further research is needed to explore its potential applications in the field of environmental remediation, pharmaceuticals, and material science.
Synthesemethoden
The synthesis of 1,3-Cyclopentanedione, 2,2-dichloro- can be achieved by the reaction of acetylacetone with chlorine gas. The reaction takes place under mild conditions and yields a high purity product. This method of synthesis is widely used in the industry due to its simplicity and cost-effectiveness.
Eigenschaften
CAS-Nummer |
14203-21-5 |
|---|---|
Produktname |
1,3-Cyclopentanedione, 2,2-dichloro- |
Molekularformel |
C5H4Cl2O2 |
Molekulargewicht |
166.99 g/mol |
IUPAC-Name |
2,2-dichlorocyclopentane-1,3-dione |
InChI |
InChI=1S/C5H4Cl2O2/c6-5(7)3(8)1-2-4(5)9/h1-2H2 |
InChI-Schlüssel |
ISMFBRUJOYJZQC-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(C1=O)(Cl)Cl |
Kanonische SMILES |
C1CC(=O)C(C1=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic Acid](/img/structure/B87981.png)

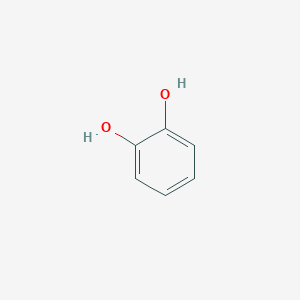
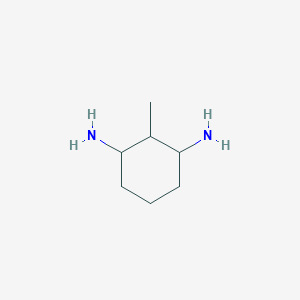
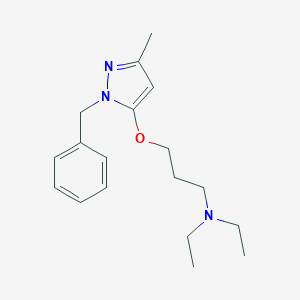
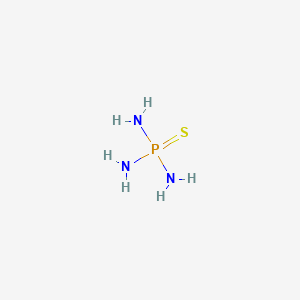
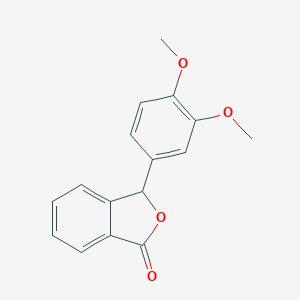

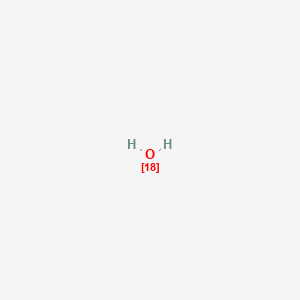
![2-Amino-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B88015.png)
![2-[(3R,3aR,5aS,6S,7S,9aR,9bS)-6-(2-hydroxyethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]ethanol](/img/structure/B88017.png)
